molecular formula C23H24BrNO2 B3966842 AMPK activator 12

AMPK activator 12

Cat. No.: B3966842
M. Wt: 426.3 g/mol
InChI Key: WNGGJGGXJPRFJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AMPK activator 12 is a compound that activates AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis in cells. AMPK plays a crucial role in maintaining cellular energy balance by coordinating metabolic pathways to balance nutrient supply with energy demand. Activation of AMPK has been considered a potential therapeutic strategy for treating metabolic diseases, cardiovascular diseases, and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AMPK activator 12 involves several steps, including the preparation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically involves the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Detailed reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires the use of industrial-grade equipment and processes to ensure consistent quality and efficiency. The production process may involve continuous flow reactors, automated systems, and stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

AMPK activator 12 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .

Scientific Research Applications

AMPK activator 12 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study metabolic pathways and energy homeostasis in cells.

    Biology: Investigated for its role in regulating cellular processes such as autophagy and apoptosis.

    Medicine: Explored as a potential therapeutic agent for treating metabolic diseases, cardiovascular diseases, and cancer.

    Industry: Utilized in the development of new drugs and therapeutic strategies .

Mechanism of Action

AMPK activator 12 exerts its effects by activating AMPK through allosteric binding and phosphorylation. The activation of AMPK leads to the phosphorylation of downstream targets involved in metabolic pathways, such as glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. The molecular targets and pathways involved include the AMPK complex, consisting of a catalytic subunit and regulatory subunits .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to AMPK activator 12 include:

Uniqueness

This compound is unique in its specific mechanism of action and potency compared to other AMPK activators. It has been shown to have a higher selectivity for certain AMPK isoforms and a more potent activation profile, making it a promising candidate for therapeutic development .

Properties

IUPAC Name

1-(4-bromophenoxy)-3-(dibenzylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrNO2/c24-21-11-13-23(14-12-21)27-18-22(26)17-25(15-19-7-3-1-4-8-19)16-20-9-5-2-6-10-20/h1-14,22,26H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGGJGGXJPRFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(COC3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.